L-Valinamide hydrochloride

Description

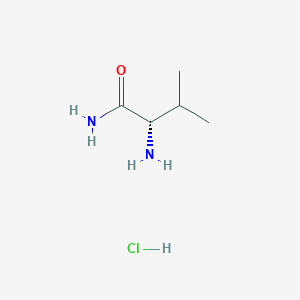

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCNYSGKNAWXFL-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546791 | |

| Record name | L-Valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3014-80-0 | |

| Record name | L-Valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Valinamide Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical properties of L-Valinamide hydrochloride. The information is curated for professionals in research and development, offering data-driven insights and standardized experimental methodologies.

Chemical Identity and Properties

This compound is the hydrochloride salt of L-valinamide, the amide derivative of the essential amino acid L-valine. It serves as a crucial building block in the synthesis of various pharmaceutical compounds and is utilized in biochemical research.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 3014-80-0 |

| Molecular Formula | C₅H₁₂N₂O·HCl |

| Molecular Weight | 152.62 g/mol [1] |

| IUPAC Name | (2S)-2-amino-3-methylbutanamide;hydrochloride |

| Synonyms | (2S)-2-Amino-3-methylbutanamide hydrochloride, L-Val-NH2·HCl, H-Val-NH2·HCl |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 266-270 °C[1][2] |

| Boiling Point | 273.6°C at 760 mmHg (for the free base)[3] |

| Solubility | Soluble in water. Soluble in methanol (50 mg/mL, clear, colorless solution).[2] |

| pKa | Data not available. See section 2.3 for determination protocol. |

| Optical Rotation | [α]25/D +25.8°, c = 1 in H₂O[1] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical and chemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.[1][2][4]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.

Aqueous Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound in water can be determined using the shake-flask method.[5][6][7][8]

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a non-binding syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constants (pKa) of the ionizable groups in this compound can be determined by potentiometric titration.[9][10][11][12]

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve.

Purity Assessment (HPLC)

The purity of this compound can be assessed using reverse-phase High-Performance Liquid Chromatography (HPLC).[3][13][14][15]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

-

Analysis: The sample is injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Synthesis and Applications

General Synthesis Pathway

This compound is typically synthesized from its parent amino acid, L-valine. A general synthetic route involves the protection of the amino group, activation of the carboxyl group, amidation, and subsequent deprotection.

Key Applications

This compound is a versatile building block with applications in several areas of research and development.

Stability and Storage

Amine hydrochloride salts are generally more stable than their corresponding free amines. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, refrigeration (2-8 °C) is often recommended. As with many amine salts, it is important to protect it from moisture.

Safety Information

This compound should be handled in accordance with good laboratory practices. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. byjus.com [byjus.com]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. benchchem.com [benchchem.com]

- 8. who.int [who.int]

- 9. studysmarter.co.uk [studysmarter.co.uk]

- 10. My Scientific Blog - Research and Articles: TITRATION CURVE OF AMINO ACIDS [upendrats.blogspot.com]

- 11. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 12. Titration Curve of Amino Acids [pw.live]

- 13. benchchem.com [benchchem.com]

- 14. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. agilent.com [agilent.com]

L-Valinamide Hydrochloride: A Technical Guide for Researchers

CAS Number: 3014-80-0 Molecular Weight: 152.62 g/mol

This technical guide provides an in-depth overview of L-Valinamide hydrochloride, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 3014-80-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₅H₁₂N₂O·HCl | [1] |

| Molecular Weight | 152.62 g/mol | [1][5] |

| Melting Point | 266-270 °C | |

| Optical Activity | [α]²⁵/D +25.8° (c=1 in H₂O) | |

| Solubility | Soluble in methanol. | |

| Appearance | White to almost white powder/crystal |

Synthesis of this compound

A common route for the synthesis of this compound involves a two-step process starting from the readily available amino acid, L-Valine. The first step is the esterification of the carboxylic acid, followed by amidation of the resulting ester.

Experimental Protocol:

Step 1: Synthesis of L-Valine Methyl Ester Hydrochloride

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-Valine (1 equivalent) in anhydrous methanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension while maintaining the temperature below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield crude L-Valine methyl ester hydrochloride.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the purified ester.

Step 2: Synthesis of this compound

-

Dissolve the purified L-Valine methyl ester hydrochloride (1 equivalent) in a saturated solution of ammonia in methanol.

-

Transfer the solution to a sealed pressure vessel.

-

Heat the mixture at a temperature between 50-70°C for 24-48 hours.

-

Monitor the conversion of the ester to the amide by TLC.

-

Upon completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Remove the solvent under reduced pressure to obtain crude L-Valinamide.

-

Dissolve the crude product in a minimal amount of methanol and bubble dry hydrogen chloride gas through the solution until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Applications in Peptide Synthesis

This compound serves as a crucial C-terminal starting material in solid-phase peptide synthesis (SPPS), allowing for the creation of peptide amides. The amide C-terminus is a common feature in many biologically active peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a short peptide on a rink amide resin, illustrating the general steps where L-Valinamide could be the initial amino acid derivative.

-

Resin Preparation: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (for the second amino acid):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent such as HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add diisopropylethylamine (DIEA) (6 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Wash the resin with DMF and dichloromethane (DCM).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

- 1. benchchem.com [benchchem.com]

- 2. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. bloomtechz.com [bloomtechz.com]

- 6. Inhibition of human neutrophil elastase by ICI 200,355 - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of L-Valinamide Hydrochloride from L-Valine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing L-valinamide hydrochloride from the essential amino acid L-valine. L-valinamide and its derivatives are crucial building blocks in the development of various pharmaceutical compounds. This document details two primary synthetic pathways: a classical approach involving esterification followed by amidation, and a modern, protecting-group-free direct amidation method. For each route, detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the efficient synthesis of this valuable compound.

I. Synthetic Routes Overview

Two principal strategies for the synthesis of this compound from L-valine are discussed herein:

-

Route 1: Esterification followed by Amidation: This traditional, multi-step approach first converts L-valine into its methyl ester hydrochloride, which is subsequently reacted with ammonia to form L-valinamide. The final step involves the formation of the hydrochloride salt.

-

Route 2: Direct Amidation (Protecting-Group-Free): This more recent and atom-economical method involves the direct conversion of unprotected L-valine to L-valinamide using a Lewis acid catalyst, followed by the formation of the hydrochloride salt.

The following sections provide detailed experimental procedures and data for each synthetic pathway.

II. Data Presentation

Quantitative data for the synthesis of this compound via the two routes are summarized in the tables below for easy comparison.

Table 1: Quantitative Data for Route 1 - Esterification followed by Amidation

| Step | Reaction | Reagents | Typical Yield (%) | Purity (%) | Key Physical Properties of Product |

| 1 | Esterification of L-Valine | Thionyl chloride, Methanol | 85-95 | >98 | L-Valine Methyl Ester Hydrochloride: White crystalline powder, M.P.: 170–173°C[1] |

| 2 | Amidation of L-Valine Methyl Ester | Methanolic Ammonia | 70-85 (estimated) | >95 | L-Valinamide: Solid |

| 3 | Hydrochloride Salt Formation | HCl in Ethanol/Ether | >95 | >98 | This compound: White solid, M.P.: 266-270°C, [α]D²⁵ +25.8° (c=1 in H₂O)[2] |

Table 2: Quantitative Data for Route 2 - Direct Amidation

| Step | Reaction | Catalyst/Reagent | Typical Yield (%) | Purity (%) | Key Physical Properties of Product |

| 1 | Direct Amidation of L-Valine | B(OCH₂CF₃)₃, Ammonia source | 75-90 (estimated for amidation) | >95 | L-Valinamide: Solid |

| 2 | Hydrochloride Salt Formation | HCl in Ether | >95 | >98 | This compound: White solid, M.P.: 266-270°C, [α]D²⁵ +25.8° (c=1 in H₂O)[2] |

III. Experimental Protocols

Route 1: Esterification followed by Amidation

This route involves three distinct experimental steps as detailed below.

Step 1: Synthesis of L-Valine Methyl Ester Hydrochloride

Protocol 1.1: Using Thionyl Chloride

-

Materials: L-Valine, Anhydrous Methanol, Thionyl Chloride (SOCl₂), Diethyl Ether.

-

Procedure:

-

To a stirred suspension of L-valine (e.g., 11.7 g, 100 mmol) in anhydrous methanol (150 mL) at -10°C to -5°C, slowly add thionyl chloride (8.0 mL, 110 mmol) dropwise, ensuring the temperature does not exceed 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The reaction mixture is then heated to reflux (approximately 65°C) and maintained for 2-3 hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator.

-

The resulting crude solid is triturated with diethyl ether, filtered, and washed with diethyl ether to yield L-valine methyl ester hydrochloride as a white crystalline solid.

-

For higher purity, the product can be recrystallized from a mixture of methanol and diethyl ether.[1]

-

Protocol 1.2: Using Trimethylchlorosilane (TMSCl)

-

Materials: L-Valine, Anhydrous Methanol, Trimethylchlorosilane (TMSCl).

-

Procedure:

-

Suspend L-valine (e.g., 11.7 g, 100 mmol) in anhydrous methanol (100 mL).

-

To this suspension, add trimethylchlorosilane (25.4 mL, 200 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield L-valine methyl ester hydrochloride.

-

Step 2: Synthesis of L-Valinamide from L-Valine Methyl Ester Hydrochloride

-

Materials: L-Valine Methyl Ester Hydrochloride, Saturated Methanolic Ammonia.

-

Procedure:

-

Dissolve L-valine methyl ester hydrochloride (e.g., 16.7 g, 100 mmol) in a saturated solution of ammonia in methanol (200 mL) at 0°C in a sealed pressure vessel.

-

Stir the mixture at room temperature for 48-72 hours.

-

The solvent and excess ammonia are removed under reduced pressure.

-

The resulting crude product, L-valinamide, can be purified by recrystallization from a suitable solvent system such as ethanol/ether.

-

Step 3: Synthesis of this compound

-

Materials: L-Valinamide, Anhydrous Ethanol, Anhydrous Diethyl Ether, Concentrated Hydrochloric Acid or HCl gas.

-

Procedure:

-

Dissolve the purified L-valinamide (e.g., 11.6 g, 100 mmol) in anhydrous ethanol (100 mL).

-

Cool the solution in an ice bath and bubble anhydrous HCl gas through the solution until it is saturated, or add a stoichiometric amount of concentrated hydrochloric acid dropwise.

-

The product, this compound, will precipitate from the solution.

-

The precipitation can be completed by the addition of anhydrous diethyl ether.

-

Filter the white solid, wash with cold diethyl ether, and dry under vacuum to obtain pure this compound.

-

Route 2: Direct Amidation (Protecting-Group-Free)

This modern approach streamlines the synthesis into two main steps.

Step 1: Direct Synthesis of L-Valinamide from L-Valine

-

Materials: L-Valine, Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃], Anhydrous Solvent (e.g., Cyclopentyl methyl ether - CPME), Ammonia source (e.g., 7N ammonia in methanol).

-

Procedure:

-

To a suspension of L-valine (e.g., 5.85 g, 50 mmol) in anhydrous CPME (100 mL) in a flask equipped with a Dean-Stark apparatus, add the ammonia source (e.g., 1.5 - 2.0 equivalents).

-

Add tris(2,2,2-trifluoroethyl) borate (1.1 equivalents) to the mixture.[3][4]

-

Heat the reaction mixture to reflux (approximately 100-110°C) and monitor the removal of water via the Dean-Stark trap.

-

The reaction is typically complete within 5-15 hours. Progress can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude L-valinamide can be isolated by filtration and purified by recrystallization.

-

Step 2: Synthesis of this compound

-

Materials: L-Valinamide, Anhydrous Diethyl Ether, Anhydrous HCl (2.0 M in diethyl ether).

-

Procedure:

-

Suspend the purified L-valinamide (e.g., 5.8 g, 50 mmol) in anhydrous diethyl ether (150 mL).

-

To this stirred suspension, add a 2.0 M solution of HCl in diethyl ether (1.05 equivalents) dropwise at 0°C.

-

A white precipitate of this compound will form immediately.

-

Stir the suspension for an additional 1-2 hours at room temperature.

-

Filter the solid, wash with anhydrous diethyl ether, and dry under vacuum to yield pure this compound.

-

IV. Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and a proposed reaction mechanism.

Caption: Comparative workflow of the two main synthetic routes.

Caption: Proposed mechanism for direct amidation via borate ester.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. L -Valinamide 97 3014-80-0 [sigmaaldrich.com]

- 3. Direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct amidation of unprotected amino acids using B(OCH2CF3)3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of L-Valinamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-Valinamide hydrochloride, an important chiral building block in synthetic organic chemistry and drug development. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information herein is intended to aid in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. The data presented here are estimated based on the analysis of structurally similar compounds, such as L-Valine and other amino acid hydrochlorides.

Table 1: ¹H NMR Spectroscopic Data for this compound (Estimated)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.9 - 1.1 | Doublet | 6H | -CH(CH ₃)₂ |

| ~2.1 - 2.3 | Multiplet | 1H | -C H(CH₃)₂ |

| ~3.8 - 4.0 | Doublet | 1H | α-CH |

| ~7.4 - 7.8 | Broad Singlet | 2H | -CONH ₂ |

| ~8.1 - 8.5 | Broad Singlet | 3H | -NH ₃⁺ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Estimated)

| Chemical Shift (δ) ppm | Assignment |

| ~18 - 20 | -CH(C H₃)₂ |

| ~30 - 32 | -C H(CH₃)₂ |

| ~58 - 60 | α-C H |

| ~172 - 175 | -C ONH₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound. The spectrum is characterized by absorptions corresponding to N-H, C-H, C=O, and C-N bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 (broad) | Strong | N-H stretching (amide and ammonium) |

| 2800 - 3000 | Medium | C-H stretching (aliphatic) |

| ~1680 | Strong | Amide I band (C=O stretching) |

| ~1600 | Medium | Amide II band (N-H bending) |

| ~1500 | Medium | N-H bending (ammonium) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For this compound, the free base (L-Valinamide) is typically observed in its protonated form.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₁₃ClN₂O |

| Molecular Weight | 152.62 g/mol |

| Observed Ion (ESI+) | [M+H]⁺ (protonated free base) |

| Expected m/z | 117.10 |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-resolution NMR spectrometer (400 MHz or higher) is utilized for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Shimming is performed to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired using a 90° pulse. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A spectral width of 200-220 ppm is used.

-

Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

Attenuated Total Reflectance (ATR) - Infrared (IR) Spectroscopy

ATR-IR spectroscopy is a convenient method for analyzing solid samples directly.

-

Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrument Setup: A background spectrum of the clean, empty ATR crystal is recorded.

-

Data Acquisition: A pressure clamp is applied to ensure firm contact between the sample and the crystal. The IR spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. An appropriate number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Electrospray Ionization (ESI) - Mass Spectrometry (MS)

ESI-MS is used to ionize the sample for mass analysis, typically in positive ion mode to observe the protonated molecule.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation. A typical concentration is in the range of 1-10 µg/mL.

-

Instrument Setup: The mass spectrometer is calibrated using a standard of known mass. The ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, are optimized for the analyte.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrum is acquired over a relevant m/z range (e.g., 50-300 amu).

-

Data Processing: The resulting mass spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺ of the free base, L-Valinamide.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships in data interpretation.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Interpretation logic for combining spectroscopic data.

L-Valinamide Hydrochloride: A Bifunctional Chiral Organocatalyst in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Valinamide hydrochloride, a derivative of the naturally occurring amino acid L-valine, is emerging as a potent, bifunctional chiral organocatalyst in asymmetric synthesis. This guide elucidates the core mechanism of action through which this compound facilitates stereoselective transformations. By leveraging its inherent chirality, along with the hydrogen-bonding capabilities of its amide and protonated amine functionalities, it effectively orchestrates the formation of chiral molecules. This document provides a detailed examination of its catalytic cycle, supported by illustrative quantitative data and experimental protocols for a model asymmetric Michael addition reaction. The role of this compound as a chiral building block and its application in the synthesis of complex molecules are also discussed.

Introduction

The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral organocatalysts, which are small, metal-free organic molecules, have garnered significant attention due to their operational simplicity, stability, and low toxicity compared to traditional metal-based catalysts. Amino acid derivatives, in particular, represent a privileged class of organocatalysts, owing to their ready availability from the chiral pool and their inherent bifunctionality.

This compound, possessing a primary amine, an amide, and a chiral center, is a prime candidate for bifunctional organocatalysis.[1] The protonated amine (hydrochloride salt) and the amide group can act as hydrogen-bond donors, activating electrophiles and orienting substrates within the chiral pocket created by the bulky isopropyl side chain. This guide will delve into the mechanistic intricacies of this catalytic action.

Core Mechanism of Action: Bifunctional Catalysis

The primary mechanism through which this compound is postulated to induce asymmetry is via a bifunctional activation mode, particularly in reactions involving carbonyl compounds or nitroalkenes. This mechanism involves the simultaneous activation of both the nucleophile and the electrophile.

-

Nucleophile Activation: The primary amine of L-valinamide can react with a carbonyl-containing nucleophile (e.g., a ketone or aldehyde) to form a transient enamine. This transformation increases the Highest Occupied Molecular Orbital (HOMO) energy of the nucleophile, enhancing its reactivity.

-

Electrophile Activation and Stereocontrol: Concurrently, the protonated amine and the amide moiety can form hydrogen bonds with the electrophile (e.g., a nitroalkene or another carbonyl compound). This hydrogen bonding lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, increasing its reactivity. Crucially, this interaction also serves to rigidly orient the electrophile. The steric hindrance provided by the bulky isopropyl group of the valinamide then dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer.

The following diagram illustrates this proposed dual activation mechanism in the context of a Michael addition.

Figure 1: Postulated bifunctional activation and catalytic cycle of this compound in an asymmetric Michael addition.

Application in Asymmetric Synthesis: A Case Study

To illustrate the practical application of this mechanism, we present a representative protocol for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a classic benchmark reaction for organocatalysts.

Experimental Protocol

Materials:

-

This compound (10 mol%)

-

β-nitrostyrene (1.0 mmol)

-

Cyclohexanone (10.0 mmol)

-

Toluene (2.0 mL)

-

4Å Molecular Sieves (100 mg)

Procedure:

-

To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound (15.3 mg, 0.1 mmol, 10 mol%) and 4Å molecular sieves (100 mg).

-

Evacuate and backfill the tube with argon three times.

-

Add toluene (2.0 mL) and cyclohexanone (1.04 mL, 10.0 mmol).

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add β-nitrostyrene (149.1 mg, 1.0 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, quench the reaction with 2 mL of 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) to afford the desired Michael adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data (Illustrative)

The following table summarizes typical results for the this compound-catalyzed Michael addition of various ketones to β-nitrostyrene. This data is representative of what can be expected from such organocatalytic systems.

| Entry | Ketone | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | ee (%) (syn) |

| 1 | Cyclohexanone | 24 | 92 | 95:5 | 93 |

| 2 | Acetone | 48 | 78 | - | 85 |

| 3 | Cyclopentanone | 36 | 85 | 90:10 | 88 |

| 4 | Butan-2-one | 48 | 65 | 80:20 | 75 |

Table 1: Illustrative quantitative data for the this compound-catalyzed asymmetric Michael addition.

Visualization of Key Processes

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and analysis of the chiral product.

Figure 2: General experimental workflow for the organocatalyzed Michael addition.

Logical Relationship of Chiral Induction

The mechanism of chiral induction is a logical cascade of interactions, as depicted below.

Figure 3: Logical flow of events leading to chiral induction by this compound.

Role as a Chiral Building Block

Beyond its catalytic applications, this compound serves as a valuable chiral starting material for the synthesis of more complex molecules.[2] Its primary amine can be readily functionalized to introduce other catalytic moieties or to be incorporated into larger molecular scaffolds, such as in the synthesis of peptidomimetics and other bioactive compounds. The amide functionality offers an additional site for chemical modification.

Conclusion

This compound is a versatile and potent molecule in the field of asymmetric synthesis. Its mechanism of action is rooted in its ability to act as a bifunctional organocatalyst, activating both nucleophiles and electrophiles while inducing stereoselectivity through its well-defined chiral environment. The operational simplicity, ready availability, and strong catalytic potential of this compound make it an attractive tool for researchers and professionals in drug development and chemical synthesis. Further exploration of its catalytic scope and application in the synthesis of complex targets is a promising avenue for future research.

References

The Ascendancy of L-Valine Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Application

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

L-valine, a fundamental branched-chain amino acid, has transcended its primary role in protein biosynthesis to become a cornerstone in the edifice of modern medicinal chemistry. Its derivatives have emerged as critical components in a diverse array of therapeutics, most notably in the realm of antiviral and anticancer agents. The strategic incorporation of L-valine moieties into drug candidates has proven to be a highly effective prodrug strategy, significantly enhancing oral bioavailability and optimizing pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery and historical development of L-valine derivatives in research, detailing key synthetic methodologies, and elucidating their mechanisms of action through critical signaling pathways. Quantitative data on the efficacy and bioavailability of prominent derivatives are presented for comparative analysis, and detailed experimental protocols for the synthesis of key intermediates are provided to facilitate further research and development.

A Historical Trajectory: From Amino Acid to Advanced Therapeutics

The journey of L-valine in research began with its isolation from casein in 1901 by the German chemist Hermann Emil Fischer.[1] For decades, its significance was primarily confined to its role as an essential amino acid in metabolic processes. However, the mid to late 20th century witnessed a paradigm shift with the burgeoning field of medicinal chemistry and the advent of the prodrug concept.[2][3][4] Scientists began to recognize that the physicochemical properties of drug molecules could be favorably modulated by the addition of specific chemical groups, or "promoieties."

The 1980s and 1990s marked a pivotal era in antiviral drug discovery, with the development of nucleoside analogs like acyclovir.[5][6][7][8] While potent, these early antivirals were hampered by poor oral bioavailability. This limitation spurred the exploration of amino acid ester prodrugs, and L-valine, with its favorable transport properties, quickly emerged as a promising candidate. The development of Valacyclovir, the L-valyl ester of acyclovir, was a landmark achievement, demonstrating a three- to five-fold increase in the oral bioavailability of the parent drug.[2] This success was followed by Valganciclovir, the L-valyl ester of ganciclovir, which exhibited an even more dramatic ten-fold improvement in bioavailability.[9] These successes solidified the L-valine ester strategy as a powerful tool in drug development, paving the way for its application in other therapeutic areas, including oncology.

Timeline of Key Developments:

-

1901: Hermann Emil Fischer isolates L-valine from casein.[1]

-

1963: The first antiviral drug, idoxuridine, is approved.[6]

-

1987: The first HIV antiviral, azidothymidine (AZT), is approved.[5]

-

Late 1980s - Early 1990s: The concept of amino acid prodrugs gains traction to improve the oral bioavailability of antiviral nucleoside analogs.

-

1995: Saquinavir, the first protease inhibitor for HIV, is introduced.[5]

-

Valacyclovir Development: The L-valine ester of acyclovir is developed, significantly improving its oral bioavailability and becoming a clinical success.

-

Valganciclovir Development: Following the success of Valacyclovir, Valganciclovir, the L-valine ester of ganciclovir, is developed with even greater bioavailability enhancements.

-

21st Century: The L-valine derivative strategy is applied to other drug classes, including protease inhibitors for Hepatitis C (e.g., Boceprevir, Telaprevir) and anticancer agents, to improve their pharmacokinetic properties.

Quantitative Analysis of L-Valine Derivatives

The strategic advantage of utilizing L-valine derivatives is quantitatively evident in their enhanced bioavailability and potent biological activity. The following tables summarize key data for prominent L-valine prodrugs and derivatives.

| L-Valine Derivative | Parent Drug | Therapeutic Area | Oral Bioavailability of Parent Drug (%) | Oral Bioavailability of L-Valine Prodrug (%) | Fold Increase |

| Valacyclovir | Acyclovir | Antiviral (Herpes) | 10-20 | 55 | ~3-5 |

| Valganciclovir | Ganciclovir | Antiviral (CMV) | 6-9 | 60 | ~10 |

| Valcyclopropavir | Cyclopropavir | Antiviral (HCMV) | - | 95 (in mice) | - |

| Val-L-dC (Valtorcitabine) | L-dC | Antiviral (HBV) | - | - | Improved pharmacokinetic profile |

| Valopicitabine | 2'-C-methylcytidine | Antiviral (HCV) | - | - | Improved pharmacokinetic profile |

| Doxorubicin-Valine Amide | Doxorubicin | Anticancer | - | - | Enhanced cellular uptake |

| Val-SN-38 | SN-38 | Anticancer | - | - | ~5-fold improved intracellular accumulation |

Table 1: Enhanced Oral Bioavailability of L-Valine Ester Prodrugs.

| Compound | Target | Virus/Cell Line | IC50 / EC50 (µM) | Ki (nM) |

| Valcyclopropavir | HCMV Replication | HFF cells | Comparable to Ganciclovir | - |

| 1,3-Thiazolidine-4-one derivatives with L-valine | HIV-1, HIV-2, HCV | MT-4 cells | No significant activity at subtoxic concentrations | - |

| Hydantoin derivatives of L-valine | Vaccinia virus | - | EC50 = 16 µg/mL | - |

| Boceprevir | SARS-CoV-2 Mpro | - | - | - |

| GRL0617 derivatives | SARS-CoV-2 PLpro | - | IC50: 5.1 - 32.8 | - |

Table 2: In Vitro Efficacy of Various L-Valine Derivatives.

Key Experimental Protocols

The synthesis of L-valine derivatives is a cornerstone of their application in research and drug development. The following section provides detailed methodologies for the preparation of several key L-valine intermediates.

Synthesis of N-Acetyl-L-Valine

N-Acetyl-L-valine serves as a versatile building block in the synthesis of various pharmaceutical intermediates.

-

Reaction: Acetylation of L-valine using acetic anhydride in an aqueous basic solution.

-

Materials:

-

L-valine

-

Acetic anhydride

-

30% Sodium hydroxide solution

-

37% Concentrated hydrochloric acid

-

Water

-

-

Procedure:

-

Dissolve 10g of L-valine in 100 mL of water in a three-necked flask equipped with a magnetic stirrer and pH meter, placed in a constant temperature water bath.

-

Adjust the pH of the solution to a target value (e.g., 8.0) by adding 30% sodium hydroxide solution.

-

Once the pH stabilizes, begin the dropwise addition of a specified amount of acetic anhydride while continuously adding 30% sodium hydroxide to maintain the constant pH.

-

Continue the addition of acetic anhydride over 2 hours, and then allow the reaction to proceed for an additional 30 minutes.

-

Neutralize the solution to a pH of 1.5 using 37% concentrated hydrochloric acid.

-

Concentrate the solution by rotary evaporation to approximately 70 mL.

-

Cool and stir the solution to promote crystallization. After standing for 12 hours, filter the crystals and wash them three times with water.

-

Dry the filter cake at 80°C to obtain high-purity N-Acetyl-L-Valine.[10]

-

Synthesis of N-(tert-Butoxycarbonyl)-L-Valine (Boc-L-Valine)

Boc-L-valine is a crucial protected amino acid for solid-phase peptide synthesis.

-

Reaction: Protection of the amino group of L-valine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

-

Materials:

-

L-valine

-

1N Sodium hydroxide solution

-

Tetrahydrofuran (THF)

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

0.5 M Citric acid solution

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 29g of L-valine in 250 mL of 1N aqueous NaOH and add water to a total volume of 400 mL.

-

Add 150 mL of tetrahydrofuran to the solution.

-

While vigorously stirring at 10°C, add 100 mL of Boc anhydride in five equal portions at ten-minute intervals. After each addition, add 2N aqueous NaOH to maintain a pH of 8-9.

-

After two hours, extract the mixture with diethyl ether.

-

Acidify the aqueous layer with a 0.5 M aqueous citric acid solution to precipitate an oily substance.

-

Extract the precipitate with ethyl acetate. Wash the extract with a small amount of water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Add petroleum ether to the concentrated extract and allow it to stand in a refrigerator to form crystals.

-

Synthesis of L-Valine Methyl Ester Hydrochloride

This derivative is a common starting material for further chemical modifications.

-

Reaction: Esterification of L-valine with methanol in the presence of thionyl chloride.

-

Materials:

-

L-valine

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

-

Procedure:

-

In a four-necked flask equipped with an exhaust gas absorption setup, add anhydrous methanol and cool to -8 to -10°C using an ice-salt bath.

-

Slowly add thionyl chloride dropwise, ensuring the temperature does not exceed 0°C.

-

After the addition is complete, stir the mixture at this temperature for 1-1.5 hours.

-

Add L-valine under cooling conditions.

-

Allow the mixture to warm to room temperature and stir for 2.5-3.5 hours.

-

Heat the reaction mixture to reflux (60-70°C) and maintain for 7-9 hours.

-

After the reaction, distill under reduced pressure to remove most of the methanol and excess SOCl₂.

-

Cool the residue to induce crystallization, and collect the crystals by vacuum filtration.

-

Recrystallize the crude product from anhydrous methanol-ether to obtain L-valine methyl ester hydrochloride as white fine powder crystals.[11]

-

Synthesis of N,N-Dimethyl-L-Valine

N,N-dimethylated amino acids are valuable for creating peptides with enhanced properties.

-

Reaction: Reductive amination of L-valine using formaldehyde and formic acid (Eschweiler-Clarke reaction).

-

Materials:

-

L-valine

-

37% Aqueous formaldehyde

-

95% Formic acid

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Sodium carbonate or ammonium hydroxide

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask with a reflux condenser, combine L-valine (1 equivalent), 37% aqueous formaldehyde (2.5 equivalents), and 95% formic acid (2.5 equivalents).

-

Heat the mixture in a water bath at 100°C until the evolution of carbon dioxide ceases (approximately 1-2 hours).

-

Cool the reaction mixture to room temperature and evaporate to dryness under reduced pressure.

-

Dissolve the residue in a minimal amount of water and acidify with concentrated hydrochloric acid.

-

Extract the acidified solution with diethyl ether to remove non-basic impurities.

-

Carefully neutralize the aqueous layer with a suitable base (e.g., sodium carbonate or ammonium hydroxide).

-

Concentrate the neutralized aqueous solution under reduced pressure to a small volume.

-

Add ethanol to induce crystallization, and allow the mixture to stand at 4°C.

-

Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.[12]

-

Caption: General workflow for synthesizing L-valine derivatives for prodrug applications.

Signaling Pathways Modulated by L-Valine and Its Derivatives

L-valine and its derivatives exert their biological effects by modulating key intracellular signaling pathways, primarily the mTOR and PI3K/Akt pathways, which are central regulators of cell growth, proliferation, and metabolism.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of protein synthesis. L-valine, as a branched-chain amino acid, is a potent activator of mTORC1 (mTOR complex 1).[4][13]

-

Mechanism of Activation:

-

Amino Acid Sensing: The presence of L-valine is sensed by intracellular mechanisms.

-

Rag GTPase Activation: This leads to the activation of Rag GTPases, which recruit mTORC1 to the lysosomal surface.

-

Rheb Activation: At the lysosome, mTORC1 is activated by the small GTPase Rheb.

-

Downstream Phosphorylation: Activated mTORC1 phosphorylates key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

-

Protein Synthesis: Phosphorylation of S6K1 and 4E-BP1 ultimately leads to the initiation of protein synthesis.[14]

-

Caption: Activation of the mTOR signaling pathway by L-valine.

The PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, proliferation, and metabolism. L-valine has been shown to activate this pathway.[15]

-

Mechanism of Activation:

-

Receptor Activation: L-valine can lead to the activation of upstream receptors, which in turn activate PI3K.

-

PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt Recruitment and Phosphorylation: PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2.

-

Downstream Effects: Activated Akt phosphorylates a multitude of downstream targets, leading to the promotion of cell survival and proliferation and the inhibition of apoptosis.[16]

-

Caption: Activation of the PI3K/Akt signaling pathway by L-valine.

Conclusion and Future Directions

The journey of L-valine from a simple amino acid to a sophisticated tool in drug design exemplifies the power of medicinal chemistry to harness nature's building blocks for therapeutic innovation. The development of L-valine derivatives, particularly as ester prodrugs, has provided a robust solution to the challenge of poor oral bioavailability for a number of important drugs. The continued exploration of L-valine derivatives holds significant promise for the future of drug development. The ability to fine-tune pharmacokinetic properties and target specific cellular uptake mechanisms through the strategic incorporation of L-valine moieties will undoubtedly lead to the creation of more effective and safer therapeutics for a wide range of diseases. Future research will likely focus on expanding the application of this strategy to new drug classes, developing novel L-valine-based delivery systems, and further elucidating the intricate signaling pathways modulated by these versatile derivatives.

References

- 1. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Amino Acids in the Development of Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. techtarget.com [techtarget.com]

- 6. Approved Antiviral Drugs over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. History and progress of antiviral drugs: From acyclovir to direct-acting antiviral agents (DAAs) for Hepatitis C | Medicina Universitaria [elsevier.es]

- 9. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evolution of an Amino Acid-based Prodrug Approach: Stay Tuned - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. L-Valine Ester of Cyclopropavir - a New Antiviral Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of L-Valinamide Hydrochloride as a Chiral Building Block in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Valinamide hydrochloride, a derivative of the proteinogenic amino acid L-valine, has emerged as a critical and versatile chiral building block in modern organic synthesis. Its inherent chirality, stemming from the stereocenter in the valine backbone, combined with its functional handles—a primary amine, an amide, and the bulky isopropyl group—makes it an invaluable precursor for the construction of complex, stereochemically defined molecules. This guide provides a comprehensive overview of the utility of this compound in asymmetric synthesis, with a focus on its application in the development of powerful organocatalysts. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations are presented to facilitate its practical application in research and drug development.

Core Application: Synthesis of MacMillan-Type Imidazolidinone Organocatalysts

A prominent application of this compound is in the synthesis of chiral imidazolidinone organocatalysts, famously known as MacMillan catalysts. These catalysts have revolutionized the field of asymmetric synthesis by enabling a wide range of enantioselective transformations under mild and environmentally benign conditions. The bulky isopropyl group of the valine moiety plays a crucial role in creating a well-defined chiral pocket around the catalyst's active site, thereby dictating the stereochemical outcome of the reaction.

The synthesis of a representative imidazolidinone catalyst, (5S)-5-isopropyl-2,2,3-trimethylimidazolidin-4-one hydrochloride, from this compound is a straightforward process involving the condensation of the amino amide with a carbonyl compound, in this case, acetone. This is followed by N-methylation.

Data Presentation

The efficacy of the this compound-derived imidazolidinone catalyst is demonstrated in the asymmetric Diels-Alder reaction between cyclopentadiene and cinnamaldehyde. The catalyst promotes the formation of the cycloaddition product with high enantioselectivity.

| Reaction | Catalyst Loading (mol%) | Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee%) |

| Asymmetric Diels-Alder | 10 | Cyclopentadiene | Cinnamaldehyde | CH2Cl2 | -85 | 3 | 85 | 95:5 | 93 (endo) |

Experimental Protocols

Protocol 1: Synthesis of (5S)-5-isopropyl-2,2,3-trimethylimidazolidin-4-one hydrochloride

This protocol details the synthesis of a MacMillan-type imidazolidinone organocatalyst starting from this compound.

Materials:

-

This compound

-

Acetone

-

Triethylamine

-

Paraformaldehyde

-

Formic acid

-

Methanol

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (ethanolic solution)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Step 1: Synthesis of (S)-2-amino-N-(1,1-dimethyl-2-oxopropyl)-3-methylbutanamide.

-

To a solution of this compound (1.0 eq) in methanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

-

Add acetone (5.0 eq) and stir the reaction mixture at reflux for 24 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude imine.

-

-

Step 2: Reductive Amination and Cyclization.

-

Dissolve the crude imine in methanol and add paraformaldehyde (2.0 eq).

-

Add formic acid (2.0 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

-

Step 3: Salt Formation.

-

Dissolve the crude product from Step 2 in a minimal amount of dichloromethane.

-

Add a 2 M solution of hydrochloric acid in ethanol dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford (5S)-5-isopropyl-2,2,3-trimethylimidazolidin-4-one hydrochloride as a white solid.

-

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol describes the use of the synthesized imidazolidinone catalyst in an enantioselective Diels-Alder reaction.

Materials:

-

(5S)-5-isopropyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (catalyst)

-

Cyclopentadiene (freshly cracked)

-

Cinnamaldehyde

-

Dichloromethane (anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the imidazolidinone catalyst (0.1 eq).

-

Add anhydrous dichloromethane and cool the mixture to -85 °C (liquid nitrogen/acetone bath).

-

Add cinnamaldehyde (1.0 eq) and stir for 10 minutes.

-

Add freshly cracked cyclopentadiene (3.0 eq) dropwise over 5 minutes.

-

Stir the reaction at -85 °C for 3 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired Diels-Alder adduct.

-

Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the key synthetic pathway and the catalytic cycle involved in the application of this compound as a chiral building block.

Potential research applications of L-Valinamide hydrochloride

An In-depth Technical Guide to the Research Applications of L-Valinamide Hydrochloride

Introduction

This compound, the hydrochloride salt of the amide derivative of the essential amino acid L-valine, is a versatile and valuable chiral building block in modern chemical research and pharmaceutical development. Its inherent chirality, stemming from the L-valine core, combined with its functional groups—a primary amine and an amide—makes it a crucial starting material and intermediate in a multitude of synthetic applications. This technical guide explores the core research applications of this compound, providing detailed experimental insights, quantitative data, and workflow visualizations for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white to off-white solid material. Its fundamental properties are critical for its application in various synthetic contexts.

| Property | Value | References |

| CAS Number | 3014-80-0 | |

| Molecular Formula | C₅H₁₂N₂O·HCl | |

| Molecular Weight | 152.62 g/mol | |

| Melting Point | 263-270 °C | [1] |

| Optical Activity | [α]20/D +24.0 to +30.0° (c=1 in H₂O) | |

| Solubility | Soluble in water and methanol (50 mg/ml) | [2] |

| Appearance | White to Almost white powder to crystal | |

| Purity | >98.0% |

Core Research Applications

The utility of this compound and its parent molecule, L-valine, spans several key areas of chemical synthesis, primarily leveraging its chiral nature.

// Central Node main [label="L-Valinamide\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Application Nodes app1 [label="Peptide Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; app2 [label="Asymmetric Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; app3 [label="Medicinal Chemistry", fillcolor="#F1F3F4", fontcolor="#202124"]; app4 [label="Organocatalysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes sub2_1 [label="Chiral Auxiliary", fillcolor="#FFFFFF", fontcolor="#202124"]; sub2_2 [label="Resolving Agent", fillcolor="#FFFFFF", fontcolor="#202124"]; sub3_1 [label="Antiviral Drugs\n(e.g., Valacyclovir)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges main -> app1; main -> app2; main -> app3; main -> app4;

app2 -> sub2_1 [dir=back]; app2 -> sub2_2 [dir=back]; app3 -> sub3_1 [dir=back]; } caption="Logical relationship of this compound's core applications."

Peptide Synthesis

The most direct application of this compound is in solution-phase peptide synthesis.[3] The presence of a free amine group allows for its coupling with N-protected amino acids to extend a peptide chain, with the amide group at the C-terminus. While solid-phase peptide synthesis is more common, solution-phase methods are still valuable for large-scale synthesis of specific peptide fragments. L-Alaninamide hydrochloride, a similar compound, is also noted for its role as a key component in constructing peptide chains.[4]

Asymmetric Synthesis and Chiral Auxiliaries

A cornerstone application of L-valine derivatives is in asymmetric synthesis, where they serve as powerful chiral auxiliaries.[5] A chiral auxiliary is an enantiomerically pure compound temporarily incorporated into a prochiral substrate to direct a chemical transformation, leading to the preferential formation of one diastereomer.[5][6] The bulky isopropyl group of valine provides excellent steric hindrance, effectively shielding one face of a reactive intermediate.[5]

General Principle of Chiral Auxiliaries

Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction.[5] The process involves attaching the auxiliary to a substrate, performing the stereoselective reaction, and then cleaving the auxiliary, which can often be recovered.[5] This strategy is fundamental in synthesizing complex molecules like pharmaceuticals where specific stereoisomers are required for biological activity.[5][7]

// Nodes Prochiral [label="Prochiral Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Auxiliary [label="Chiral Auxiliary\n(e.g., L-Valine derivative)", fillcolor="#FBBC05", fontcolor="#202124"]; Attached [label="Substrate-Auxiliary\nAdduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Diastereoselective\nReaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Diastereomer [label="Single Diastereomer\nProduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Cleavage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Enantiopure Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RecoveredAux [label="Recovered Auxiliary", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Prochiral -> Attached [label="+"]; Auxiliary -> Attached; Attached -> Reaction; Reaction -> Diastereomer; Diastereomer -> Cleavage; Cleavage -> Product; Cleavage -> RecoveredAux [style=dashed, label="Recycled"]; } caption="Experimental workflow using a chiral auxiliary."

Experimental Protocol: Synthesis of Chiral Imines from L-Valine Ester Hydrochloride

Chiral imines derived from L-valine are precursors to catalysts for reactions like the asymmetric Henry reaction.[8] This protocol is based on the synthesis described by Sakthipriya et al.[8]

-

Esterification of L-Valine: L-Valine is first converted to its methyl ester hydrochloride. This is a standard procedure often involving thionyl chloride in methanol. The formation of the ester can be confirmed by FTIR spectroscopy (C=O stretch around 1744 cm⁻¹) and ¹H NMR (methoxy singlet around δ=3.6 ppm).[8]

-

Neutralization: To an alcoholic solution of the L-Valine ester hydrochloride, triethylamine is added to neutralize the hydrochloride and free the amine.[8]

-

Imine Formation: Salicylaldehyde is added to the solution in a 1:1 molar ratio, along with anhydrous sodium sulphate as a drying agent.[8]

-

Reaction: The mixture is stirred at room temperature for approximately 5 hours.[8]

-

Isolation: The reaction mixture is filtered to remove the drying agent, and the solvent is evaporated to yield the crystalline chiral imine. The product formation can be confirmed by FTIR (imine stretch at 1645 cm⁻¹) and ¹H NMR (imine proton singlet at δ 8.05 ppm).[8]

Medicinal Chemistry: Antiviral Drug Synthesis

L-valine and its derivatives are critical intermediates in the synthesis of major antiviral drugs.[9] The esterification of an active drug with L-valine can significantly enhance its oral bioavailability, a classic prodrug strategy.[9][10]

Application Example: Valacyclovir

Valacyclovir is the L-valyl ester prodrug of acyclovir, used to treat herpes virus infections.[10][11] The addition of the L-valine moiety increases bioavailability to about 55%, compared to 10-20% for acyclovir itself.[10] The synthesis of Valacyclovir often starts with a protected form of L-valine, such as Boc-L-Valine.[9][12]

// Nodes A [label="Boc-L-Valine\n(Protected Valine)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Acyclovir", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Coupling Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="N-Boc-Valacyclovir\n(Protected Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Deprotection\n(Boc Removal)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Valacyclovir", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Salt Formation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Valacyclovir Hydrochloride\n(Final Drug)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C [label="+ Reagents (DCC, DMAP)"]; C -> D; D -> E [label="+ Acid (e.g., HCl)"]; E -> F; F -> G [label="+ HCl"]; G -> H; } caption="Simplified synthetic workflow for Valacyclovir hydrochloride."

Experimental Protocol: Synthesis of N-Boc-Valacyclovir Intermediate

This protocol is adapted from a detailed procedure for coupling Boc-L-Valine with acyclovir.[9]

-

Dissolution: In a dry reaction vessel under a nitrogen atmosphere, dissolve Boc-L-Valine (e.g., 870 g) in dimethylformamide (DMF, e.g., 5874 mL) at 20-25 °C.[9]

-

Cooling: Cool the mixture to -5 °C.[9]

-

Activator Addition: Prepare a solution of N,N'-Dicyclohexylcarbodiimide (DCC, e.g., 330 g) in DMF and add it to the reaction mixture over 20 minutes, maintaining the temperature at -5 °C.[9]

-

Catalyst and Substrate Addition: Add 4-(Dimethylamino)pyridine (DMAP) followed by acyclovir to the mixture.[9][12]

-

Reaction: Allow the reaction to proceed, stirring for several hours while allowing it to warm to room temperature. The progress can be monitored by TLC or HPLC.

-

Workup: Upon completion, the dicyclohexylurea (DCU) byproduct is filtered off. The filtrate is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions (e.g., sodium bicarbonate, brine) to remove unreacted starting materials and impurities.[9]

-

Isolation: The organic layer is dried, filtered, and concentrated under reduced pressure. The crude N-Boc-Valacyclovir can be purified by crystallization or column chromatography.[9]

-

Deprotection: The final step (not detailed here) involves removing the Boc protecting group, typically with a strong acid like hydrochloric acid, to yield Valacyclovir, which is then isolated as the hydrochloride salt.[12]

Organocatalysis

Derivatives of L-valine have been successfully developed as efficient organocatalysts for asymmetric reactions.[13] Organocatalysts are small organic molecules that can accelerate chemical reactions, and chiral versions are essential for enantioselective synthesis.[14] L-Valine derived N-sulfinamides, for example, have been shown to be highly effective Lewis basic organocatalysts for the asymmetric reduction of ketimines.[13]

Performance of L-Valine Derived N-Sulfinamide in Asymmetric Hydrosilylation

The following data summarizes the effectiveness of an L-valine derived catalyst in the asymmetric hydrosilylation of various ketimines with trichlorosilane.[13]

| Substrate (Ketimine) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| N-alkyl (various) | 3c | up to 99 | up to 96 |

| N-aryl (various) | 3c | up to 98 | up to 98 |

Conclusion

This compound is more than a simple amino acid derivative; it is a fundamental chiral building block that enables critical transformations in organic and medicinal chemistry. Its applications range from the straightforward incorporation into peptides to its more complex use as a precursor for chiral auxiliaries, antiviral prodrugs, and highly efficient organocatalysts. The steric and electronic properties endowed by its L-valine core provide chemists with a reliable and versatile tool for controlling stereochemistry, a task of paramount importance in the synthesis of biologically active molecules. The protocols and data presented herein underscore its significance and provide a technical foundation for its continued application in innovative research and development.

References

- 1. This compound--Suzhou Organic Bio-Tech Co.,Ltd. [organic-biotechnology.com]

- 2. labsolu.ca [labsolu.ca]

- 3. L -Valinamide 97 3014-80-0 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medcraveonline.com [medcraveonline.com]

- 9. benchchem.com [benchchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. l-Valine derived chiral N-sulfinamides as effective organocatalysts for the asymmetric hydrosilylation of N-alkyl and N-aryl protected ketimines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. BJOC - A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen [beilstein-journals.org]

Structural Analysis of L-Valinamide Hydrochloride Crystal Form: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of the crystalline form of L-Valinamide hydrochloride. The document details the methodologies for crystal structure determination and physicochemical characterization, presenting key data in a structured format to aid researchers in the fields of crystallography, pharmaceutical sciences, and materials science.

Crystallographic Data Summary

The definitive three-dimensional arrangement of atoms in the this compound crystal lattice is determined through single-crystal X-ray diffraction. The following tables summarize the key crystallographic parameters. This data is typically housed in crystallographic databases such as the Cambridge Structural Database (CSD).

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₅H₁₃ClN₂O |

| Formula weight | 152.62 |

| Temperature | Data typically collected at 100(2) K or 293(2) K |

| Wavelength | Typically MoKα (0.71073 Å) or CuKα (1.54184 Å) |

| Crystal system | e.g., Orthorhombic |

| Space group | e.g., P2₁2₁2₁ |

| Unit cell dimensions | |

| a (Å) | Value from crystallographic data |

| b (Å) | Value from crystallographic data |

| c (Å) | Value from crystallographic data |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Volume (ų) | Calculated from cell dimensions |

| Z (molecules per unit cell) | e.g., 4 |

| Density (calculated) (Mg/m³) | Calculated value |

| Absorption coefficient (mm⁻¹) | Calculated value |

| F(000) | Calculated value |

| Data collection & refinement | |

| Crystal size (mm³) | e.g., 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | e.g., 2.50 to 28.00 |

| Reflections collected | Number |

| Independent reflections | Number [R(int) = value] |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R1 = value, wR2 = value |

| R indices (all data) | R1 = value, wR2 = value |

| Largest diff. peak and hole (e.Å⁻³) | Values |

Table 2: Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Degree (°) |

| C1 - C2 | Value from crystallographic data | N1 - C2 - C1 | Value from crystallographic data |

| C2 - N1 | Value from crystallographic data | N1 - C2 - C3 | Value from crystallographic data |

| C2 - C3 | Value from crystallographic data | C1 - C2 - C3 | Value from crystallographic data |

| C3 - C4 | Value from crystallographic data | C2 - C3 - C4 | Value from crystallographic data |

| C3 - C5 | Value from crystallographic data | C2 - C3 - C5 | Value from crystallographic data |

| C1 - O1 | Value from crystallographic data | C4 - C3 - C5 | Value from crystallographic data |

| C1 - N2 | Value from crystallographic data | O1 - C1 - N2 | Value from crystallographic data |

| N-H···Cl | Value from crystallographic data | O1 - C1 - C2 | Value from crystallographic data |

| N-H···O | Value from crystallographic data | N2 - C1 - C2 | Value from crystallographic data |

Note: The data presented in the tables above are placeholders and should be replaced with experimentally determined values from a refined crystal structure.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of crystallographic and analytical experiments.

Crystallization of this compound

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or cooling methods.

Protocol: Slow Evaporation Method

-

Dissolution: Prepare a saturated solution of this compound (commercially available from suppliers such as Sigma-Aldrich or Thermo Fisher Scientific) in a suitable solvent (e.g., a mixture of ethanol and water) at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean crystallizing dish to remove any particulate impurities.

-

Evaporation: Cover the dish with perforated parafilm to allow for slow evaporation of the solvent at a constant, controlled temperature (e.g., 25°C).

-

Crystal Growth: Monitor the dish for the formation of single crystals over a period of several days to weeks.

-

Isolation: Once crystals of sufficient size and quality have formed, carefully remove them from the mother liquor and dry them on filter paper.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the primary technique for determining the atomic resolution structure of a crystalline material.

Protocol: Data Collection and Structure Solution

-

Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head using a cryoloop and cryoprotectant oil.

-

Data Collection: Mount the goniometer head on the diffractometer (e.g., a Bruker D8 VENTURE) equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CMOS photon detector). The crystal is maintained at a constant low temperature (e.g., 100 K) using a cryostream. A series of diffraction images are collected by rotating the crystal through various angles.

-